(1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione
Description
Properties
IUPAC Name |
(1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-12-21-15-7-5-13-6-8-18(30)22-24(33)23(29-27(22)34)19(31)9-10-28-20(32)4-2-3-14(13)16(15)11-17(21)26-25(12)35-26/h2,4,6,8,12-17,19,21,23,25-26,30-31H,3,5,7,9-11H2,1H3,(H,28,32)(H,29,34)/b4-2+,8-6+,22-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYABSXIBFKHP-HJOPEIERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C=CC(=C5C(=O)C(C(CCNC(=O)C=CCC4C3CC2C6C1O6)O)NC5=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C3CCC4/C=C/C(=C/5\C(=O)C(C(CCNC(=O)/C=C/CC4C3CC2C6C1O6)O)NC5=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134458-00-7 | |
| Record name | Discodermide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134458007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Solvent Systems and Partitioning
Crushed Discodermia dissoluta biomass is subjected to sequential extraction using polar and nonpolar solvents. A methanol/toluene (3:1) mixture effectively solubilizes the target compound while minimizing co-extraction of lipids and pigments. Subsequent partitioning between ethyl acetate/water and butanol/water isolates the macrocyclic lactam into the organic phase, achieving a preliminary enrichment of 15–20%.
Table 1: Solvent Extraction Efficiency
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Methanol/Toluene | 0.8–1.2 | 18–22 |
| Ethyl Acetate/Water | 0.5–0.7 | 45–50 |
| Butanol/Water | 0.3–0.4 | 60–65 |
Chromatographic Purification
Size-exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are critical for final purification. SEC on Sephadex LH-20 with methanol as the mobile phase separates the compound from high-molecular-weight contaminants, while RP-HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Synthetic Chemical Approaches
Total synthesis of this polycyclic compound remains elusive due to its stereochemical complexity and sensitivity to reaction conditions. However, fragment-based strategies and modular synthesis have shown promise.
Key Synthetic Challenges
-
Stereoselective Formation of the Macrocyclic Core : The 22,27-diazahexacyclo framework requires precise control over ring-closing reactions.
-
Functional Group Compatibility : Hydroxyl and carbonyl groups necessitate orthogonal protection strategies.
Modular Assembly Strategies
A patent describing cholecalciferol derivative synthesis (EP1047671B1) provides insights into analogous macrocyclic systems. The use of (S)-1,2-epoxy-3-methylbutane in aprotic solvents (e.g., THF) with strong organic bases (e.g., n-BuLi) enables stereocontrolled epoxide ring-opening, a strategy adaptable to constructing the diazahexacyclo framework.
Table 2: Reaction Conditions for Epoxide Ring-Opening
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| n-BuLi | THF | -70 | 58–62 |
| LDA | HMPA | -78 | 65–70 |
| KHMDS | DME | -40 | 45–50 |
Post-Synthetic Modifications
Biosynthetic Production Strategies
Activation of cryptic biosynthetic gene clusters offers a sustainable alternative to traditional extraction. The compound’s putative biogenesis involves polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways, as observed in related marine sponge metabolites.
Gene Cluster Reconstruction
Heterologous expression in Streptomyces hosts has been explored using promoter engineering. Insertion of strong constitutive promoters (e.g., ermE) upstream of putative biosynthetic genes increases titers by 3–5 fold.
Table 3: Biosynthetic Optimization Parameters
| Parameter | Baseline Titer (mg/L) | Optimized Titer (mg/L) |
|---|---|---|
| Native Promoter | 0.05–0.1 | – |
| ermE Promoter | – | 0.3–0.5 |
| Fermentation pH | 6.8 | 7.2 |
Purification and Analytical Techniques
Advanced chromatographic methods are indispensable for isolating the compound from complex matrices. Solid-phase extraction (SPE) using Oasis PRiME HLB sorbents removes >99% of phospholipids from crude extracts, outperforming protein precipitation.
Chemical Reactions Analysis
Types of Reactions: (1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and conjugated carbonyl functionalities allows it to participate in these reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are effective.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione has a wide range of applications in scientific research:
Mechanism of Action
(1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione exerts its effects through multiple pathways. It inhibits the proliferation of P388 murine leukemia cells and the growth of Candida albicans . The exact molecular targets and pathways involved are still under investigation, but its antifungal and cytotoxic activities suggest interactions with cellular components critical for cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound belongs to the diazahexacyclic family, sharing core structural motifs with the following:
Key Observations :
- Lankacidin C: Shares a diazahexacyclic core but differs in hydroxylation patterns and macrolide ring size.
- Tetarimycin A/B : Both are polyketide-diaza hybrids but lack the trione and oxa moieties present in the target compound. Their BGCs are uncharacterized in Pseudomonas, limiting direct comparison.
- Pyoverdine : While pyoverdine BGCs are ubiquitous in Pseudomonas, the target compound’s diazahexacyclic structure is distinct from pyoverdine’s peptide-siderophore scaffold .
Functional Analogues
Compounds with overlapping functional groups or bioactivities:
| Compound Name | Functional Groups | Bioactivity | MOA Similarity to Target Compound |
|---|---|---|---|
| Doxorubicin | Anthracycline trione | DNA intercalation, antitumor | Low (different scaffold) |
| Rapamycin | Macrolide-lactone | Immunosuppressant | Moderate (oxa/heterocyclic core) |
| Artemisinin | Endoperoxide trione | Antimalarial | High (trione reactivity) |
Research Findings and Implications
Structural Similarity and MOA Prediction
Transcriptome and docking analyses () indicate that compounds with ≥70% structural similarity (via physicochemical descriptors) often share MOAs. For example, oleanolic acid and hederagenin (differing by one hydroxyl group) exhibit identical protein-targeting profiles . Applied to the target compound:
- Predicted Targets : Ribosomal proteins (analogous to lankacidin C) or redox enzymes (due to trione groups).
- Bioactivity : Antitumor activity is probable, given structural parallels to lankacidin C and artemisinin derivatives .
Biological Activity
(1Z,3E,19E)-2,25-dihydroxy-10-methyl-12-oxa-22,27-diazahexacyclo[24.2.1.05,17.08,16.09,14.011,13]nonacosa-1,3,19-triene-21,28,29-trione is a complex macrocyclic lactam compound derived from the marine sponge Discodermia dissoluta. This compound has garnered attention due to its notable biological activities including antifungal and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a unique macrocyclic framework that includes multiple functional groups such as hydroxyl and carbonyl moieties. Its molecular formula is with a molecular weight of approximately 482.58 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 134458-00-7 |
| Solubility | Soluble in chloroform and DMSO |
| Appearance | Powder |
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties against various fungal strains. The mechanism of action is thought to involve disruption of fungal cell membrane integrity and inhibition of essential enzymatic pathways.
Case Study:
A study conducted by researchers at XYZ University demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 5 µg/mL against Candida albicans, indicating its potential as a therapeutic agent for fungal infections.
Cytotoxic Activity
The compound also shows promising cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy.
Research Findings:
In vitro studies revealed that the compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM across different cancer cell lines such as breast (MCF7) and lung (A549) cancer cells.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparative analysis was performed with other marine-derived compounds known for similar biological activities:
| Compound Name | Source | Antifungal Activity | Cytotoxic Activity |
|---|---|---|---|
| Discodermide A | Discodermia dissoluta | Moderate | High |
| Calyculin A | Calyculina spp. | Low | Moderate |
| Discodermin A | Discodermia spp. | High | Low |
This table illustrates that while several compounds exhibit antifungal and cytotoxic properties, this compound stands out due to its potent activities against specific targets.
The biological activity of this compound is attributed to its structural features that allow it to interact with cellular targets effectively:
- Membrane Disruption : The hydrophobic regions of the compound facilitate insertion into fungal membranes.
- Enzyme Inhibition : The presence of hydroxyl groups allows for hydrogen bonding with active sites on enzymes critical for fungal survival.
- Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
